(R)-4-Cyanothiazolidine hydrochloride

Description

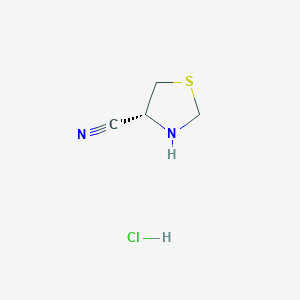

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSWPRJRULFBTA-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCS1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374110 | |

| Record name | (R)-4-Cyanothiazolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-17-2 | |

| Record name | (R)-4-Cyanothiazolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Cyanothiazolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Approaches for (R)-4-Cyanothiazolidine Hydrochloride

The controlled synthesis of this compound with high enantiopurity is crucial for its application as a chiral building block. Two primary strategies are employed to achieve this: chiral pool synthesis, which utilizes readily available chiral starting materials, and asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity.

Chiral Pool Strategies Utilizing Precursors (e.g., L-cysteine hydrochloride)

Chiral pool synthesis offers a straightforward and cost-effective approach to this compound by leveraging the inherent chirality of natural amino acids. L-cysteine hydrochloride is a particularly suitable precursor due to its structural similarity to the target molecule, possessing the required (R)-stereochemistry at the carbon atom that will become the C4 position of the thiazolidine (B150603) ring.

The synthesis typically involves a condensation reaction between L-cysteine hydrochloride and a suitable source of the cyano group. While specific literature detailing the direct synthesis of this compound from L-cysteine is not abundant, the general principle of forming thiazolidine rings from cysteine is well-established. For instance, the reaction of L-cysteine with aldehydes or ketones is a common method for preparing substituted thiazolidine-4-carboxylic acids. This foundational reaction provides a strong basis for the development of a synthetic route to the 4-cyano derivative.

A plausible synthetic pathway would involve the reaction of L-cysteine hydrochloride with a reagent that can introduce the cyano group at the C2 position, followed by cyclization. Alternatively, a pre-formed cyanohydrin could react with L-cysteine to form the thiazolidine ring. The use of L-cysteine hydrochloride not only ensures the desired stereochemistry but also provides the hydrochloride salt form of the final product.

| Precursor | Key Transformation | Product | Stereochemistry |

| L-Cysteine Hydrochloride | Condensation and Cyclization | This compound | Retained from precursor |

Asymmetric Synthesis Approaches and Catalysis

Asymmetric catalysis provides a powerful alternative for the synthesis of enantiomerically pure compounds, including this compound. nih.gov This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, starting from achiral or racemic precursors. nih.gov While specific catalytic asymmetric syntheses for this compound are not extensively documented, several catalytic strategies could be envisioned.

One potential approach is the enantioselective hydrocyanation of a suitable achiral precursor, such as a thiazoline (B8809763) derivative. A chiral catalyst, for example, a metal complex with a chiral ligand, could direct the addition of a cyanide source to one face of the imine bond, leading to the preferential formation of the (R)-enantiomer.

Another strategy could involve the kinetic resolution of a racemic mixture of 4-cyanothiazolidine. In this process, a chiral catalyst would selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched (R)-4-Cyanothiazolidine.

The development of such catalytic methods would be highly valuable, offering a more flexible and potentially scalable route to the target compound compared to chiral pool synthesis.

| Catalytic Approach | Precursor Type | Key Reaction | Desired Outcome |

| Enantioselective Hydrocyanation | Achiral Thiazoline | Addition of Cyanide | Preferential formation of (R)-enantiomer |

| Kinetic Resolution | Racemic 4-Cyanothiazolidine | Enantioselective Reaction | Separation of enriched (R)-enantiomer |

Derivatization Strategies for Novel Analogs

The chemical reactivity of this compound at its various functional groups allows for a wide range of derivatization strategies to produce novel analogs with diverse structures and properties.

N-Substitution Reactions and Formation of Amide Linkages

The secondary amine within the thiazolidine ring of this compound is a key site for derivatization. It can readily undergo N-substitution reactions with various electrophiles. A common and important transformation is N-acylation, which involves the reaction with acyl chlorides or anhydrides to form stable amide linkages. nih.gov This reaction provides a straightforward method to introduce a wide variety of substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

For example, reaction with fatty acid chlorides can introduce lipophilic chains, a strategy that has been shown to modulate the biological activity of related thiazolidine compounds. nih.gov Similarly, N-sulfonylation with sulfonyl chlorides can be employed to introduce sulfonyl groups, which can act as hydrogen bond acceptors and influence the molecule's interaction with biological targets.

| Reaction Type | Reagent | Functional Group Formed |

| N-Acylation | Acyl Chloride/Anhydride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Modifications of the Thiazolidine Ring System

The thiazolidine ring itself can be a target for chemical modification, although such transformations are generally more complex than N-substitution. Ring-opening reactions can provide access to acyclic chiral building blocks. For instance, under specific conditions, the C-S or C-N bonds of the thiazolidine ring can be cleaved.

Another potential modification is the introduction of substituents at other positions of the ring, although this would likely require more elaborate synthetic sequences starting from different precursors. The stability of the thiazolidine ring is a key consideration in planning such modifications, as harsh reaction conditions can lead to decomposition. Ring transformation reactions, where the thiazolidine ring is converted into another heterocyclic system, have also been reported for related thiazolidinone derivatives and could potentially be applied to 4-cyanothiazolidine. researchgate.net

Synthesis of Fused Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic nitrile group (or a group derived from it), makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often lead to the formation of more rigid and structurally complex molecules with defined three-dimensional shapes.

One important class of fused heterocycles that can be synthesized are thiazolo[3,2-a]pyridines . These can be prepared through annulation reactions where the thiazolidine nitrogen acts as a nucleophile, and a suitable reaction partner provides the atoms to form the fused pyridine (B92270) ring. researchgate.netresearchgate.net While specific examples starting from 4-cyanothiazolidine are not prevalent, the general synthetic strategies are well-established for other thiazolidine derivatives. researchgate.netresearchgate.net

Another significant class of fused systems are thiopyrano[2,3-d]thiazoles . These are often synthesized via hetero-Diels-Alder reactions where a 5-ylidene-4-thiazolidinone derivative acts as the diene. nih.govsemanticscholar.orgnih.gov Although this would require prior modification of the 4-cyano-thiazolidine, it highlights a potential pathway to complex fused structures. The fixation of the thiazolidinone fragment in such a rigid fused system can preserve or enhance biological activity. semanticscholar.org

| Fused Heterocycle | General Synthetic Strategy | Key Precursor Feature |

| Thiazolo[3,2-a]pyridine | Annulation Reaction | Nucleophilic Thiazolidine Nitrogen |

| Thiopyrano[2,3-d]thiazole | Hetero-Diels-Alder Reaction | Thiazolidinone-based Diene |

Advanced Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound is a critical step in the synthesis of various biologically active molecules, particularly dipeptidyl peptidase IV (DPP-4) inhibitors. The chemical transformations of this starting material predominantly revolve around the secondary amine within the thiazolidine ring, which serves as a nucleophilic center for the introduction of diverse functional groups. Advanced reaction mechanisms, including nucleophilic acyl substitution and subsequent intramolecular cyclizations, govern these derivatization pathways.

A primary and well-documented derivatization of (R)-4-cyanothiazolidine involves its acylation, most notably with chloroacetyl chloride. This reaction is fundamental to the synthesis of Vildagliptin and its analogues. The process begins with the neutralization of the hydrochloride salt to liberate the free secondary amine, which is the active nucleophilic species. This is typically achieved using an organic base, such as triethylamine (B128534) or diisopropylethylamine, or an inorganic base like potassium carbonate.

The core mechanism of this acylation is a nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of the thiazolidine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This initial nucleophilic attack results in the formation of a transient tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion as a stable leaving group. The final product of this step is N-(chloroacetyl)-(R)-4-cyanothiazolidine.

The reaction pathway can be summarized as follows:

Deprotonation: The base removes the proton from the secondary ammonium (B1175870) ion of this compound, generating the free amine.

Nucleophilic Attack: The nitrogen atom of the free amine attacks the carbonyl carbon of chloroacetyl chloride.

Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, and the chloride ion is eliminated, yielding the N-acylated product.

The resulting N-(chloroacetyl)-(R)-4-cyanothiazolidine is a versatile intermediate for further derivatization. The presence of the reactive alkyl chloride moiety allows for subsequent nucleophilic substitution reactions. For instance, reaction with a primary or secondary amine, such as 3-amino-1-adamantanol in the synthesis of Vildagliptin, proceeds via an SN2 mechanism. Here, the amino group acts as a nucleophile, displacing the chloride ion on the acetyl group to form a new carbon-nitrogen bond.

Furthermore, derivatives of N-(chloroacetyl) amino acids are known to undergo intramolecular cyclization reactions. Under basic conditions, the enolizable ketone can facilitate a 5-exo-tet cyclization. While this specific pathway for N-(chloroacetyl)-(R)-4-cyanothiazolidine is less documented in readily available literature, the principle of base-catalyzed intramolecular cyclization of N-chloroacetylated compounds to form new heterocyclic structures is a recognized transformation pathway.

The derivatization of (R)-4-cyanothiazolidine is not limited to acylation with chloroacetyl chloride. Other acylating agents can be employed to introduce different side chains, leading to a diverse range of chemical entities with potential therapeutic applications. The fundamental mechanism, however, remains a nucleophilic acyl substitution at the secondary amine.

The following table summarizes the key reaction steps in the derivatization of this compound with chloroacetyl chloride.

| Step | Reaction Type | Reactants | Key Intermediate/Transition State | Product |

| 1 | Acid-Base Reaction | This compound, Base (e.g., Triethylamine) | - | (R)-4-Cyanothiazolidine (free amine) |

| 2 | Nucleophilic Acyl Substitution | (R)-4-Cyanothiazolidine, Chloroacetyl chloride | Tetrahedral Intermediate | N-(chloroacetyl)-(R)-4-cyanothiazolidine |

| 3 | Nucleophilic Substitution (SN2) | N-(chloroacetyl)-(R)-4-cyanothiazolidine, Nucleophile (e.g., R-NH2) | SN2 Transition State | N-(N'-substituted-acetyl)-(R)-4-cyanothiazolidine |

Detailed research findings on analogous systems, such as the acylation of L-proline, provide strong evidence for these mechanistic pathways. The stereochemistry at the C4 position of the thiazolidine ring is typically retained throughout these reaction sequences, which is crucial for the biological activity of the final products. The choice of solvent, base, and reaction temperature can influence the reaction rate and yield, but the fundamental mechanistic steps remain consistent.

Stereochemical Aspects and Chiral Recognition

Importance of the (R)-Configuration in Biological Activity and Enantioselectivity

The phenomenon of chirality is central to the biological activity of many pharmaceutical compounds because biological systems, including enzymes, receptors, and other proteins, are themselves chiral. nih.govnih.gov This inherent chirality of biological macromolecules allows them to differentiate between the enantiomers of a chiral drug. nih.gov Consequently, the two enantiomers of a chiral compound can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic properties. nih.gov

In the context of (R)-4-Cyanothiazolidine hydrochloride, the (R)-configuration defines the specific spatial arrangement of the cyano group and other substituents around the chiral carbon atom. This precise orientation is often essential for effective binding to a specific biological target. One enantiomer, termed the eutomer, possesses the desired therapeutic activity, while the other, the distomer, may have less activity, different activity, or even contribute to undesirable side effects. nih.gov For many chiral drugs, the biological activity resides predominantly or exclusively in one enantiomer. mdpi.com The property of a biological system to preferentially interact with one enantiomer over the other is known as enantioselectivity. nih.gov Therefore, the synthesis and use of this compound as a single enantiomer is predicated on the principle that the (R)-configuration is the biologically active form, or eutomer, for its intended therapeutic target.

Chiral Analysis and Purification Methodologies

The confirmation of enantiomeric purity and the assignment of absolute configuration are essential steps in the development of single-enantiomer drugs. A variety of sophisticated analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it indispensable for assessing the enantiomeric purity of this compound. nih.gov This method utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral and can form transient, diastereomeric complexes with the individual enantiomers of the analyte. phenomenex.com The differing stability of these diastereomeric complexes leads to different retention times on the column, allowing for their separation and quantification. phenomenex.com

The selection of an appropriate CSP is critical for achieving successful enantiomeric separation. Several classes of CSPs are commercially available, each with different selectivity characteristics. phenomenex.comsigmaaldrich.com

Interactive Table: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Description | Primary Interaction Mechanisms | Typical Mobile Phases |

| Polysaccharide-based | Derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support. They are known for their broad applicability. | Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance. | Normal Phase (e.g., hexane/alcohol), Reversed-Phase, Polar Organic. |

| Macrocyclic Glycopeptide | Based on antibiotics like vancomycin (B549263) or teicoplanin bonded to silica. sigmaaldrich.cn | Hydrogen bonding, ionic interactions, π-π interactions, inclusion complexation. sigmaaldrich.cn | Reversed-Phase, Polar Ionic Mode (PIM), Polar Organic Mode. sigmaaldrich.comlcms.cz |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to a silica surface. | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Normal Phase. |

| Cyclodextrin-based | Cyclodextrins (cyclic oligosaccharides) bonded to silica. sigmaaldrich.com | Formation of inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin. lcms.cz | Reversed-Phase, Polar Organic. |

To assess the enantiomeric purity of a sample of this compound, a chiral HPLC method would be developed. This involves screening various CSPs and mobile phase conditions to find a system that provides baseline resolution of the (R)- and (S)-enantiomers. Once separated, the area under each peak can be integrated to determine the ratio of the two enantiomers and calculate the enantiomeric excess (e.e.).

While chiral HPLC can separate enantiomers, it does not inherently identify which peak corresponds to which enantiomer. Spectroscopic methods are required to determine the absolute configuration of the chiral center.

Vibrational Circular Dichroism (VCD): VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. chemrxiv.orgresearchgate.net The resulting VCD spectrum is highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration. chemrxiv.org To assign the absolute configuration of 4-Cyanothiazolidine hydrochloride, its experimental VCD spectrum would be recorded and compared to the theoretical spectrum predicted by quantum chemical calculations for the (R)-configuration. A close match between the experimental and calculated spectra provides a reliable assignment of the absolute stereochemistry. ru.nl

X-ray Crystallography: X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique requires a single, high-quality crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be analyzed to produce a detailed three-dimensional electron density map of the molecule. researchgate.netnih.gov This map reveals the precise spatial arrangement of every atom, providing an unambiguous determination of its absolute configuration.

Stereoselective Interactions with Biological Macromolecules

The enantioselectivity observed in the biological activity of this compound arises from its stereoselective interactions at the molecular level with its biological target, such as an enzyme or receptor. chemrxiv.org The binding site of such a macromolecule is a complex, three-dimensional chiral environment.

The enhanced activity of the (R)-enantiomer can be explained by a model of specific molecular recognition, often conceptualized as a "three-point attachment model". nih.gov For a biological effect to occur, specific functional groups on the drug molecule must interact with complementary sites within the target's binding pocket. In the case of this compound, the chiral center acts as a scaffold, holding the cyano group, the thiazolidine (B150603) ring nitrogen and sulfur atoms, and the hydrogen atom in a fixed three-dimensional orientation.

This specific arrangement in the (R)-enantiomer allows for an optimal fit and the formation of a precise set of intermolecular interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with amino acid residues in the target's binding site. The (S)-enantiomer, being the mirror image, would be unable to achieve the same set of interactions simultaneously. nih.gov While some interactions might be possible, the molecule would be sterically hindered from achieving the optimal binding conformation, resulting in significantly weaker binding affinity and, consequently, lower or negligible biological activity. mdpi.com

Pharmacological and Biological Research Applications

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Studies

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). oatext.comsemanticscholar.org The inhibition of DPP-IV prolongs the action of these hormones, making it a key therapeutic target for type 2 diabetes. nih.govnih.gov The cyanothiazolidine scaffold is a prominent feature in a class of DPP-IV inhibitors known as "gliptins". nih.gov

The design of DPP-IV inhibitors based on (R)-4-Cyanothiazolidine hydrochloride leverages its ability to mimic the proline residue of natural DPP-IV substrates. The core design principle involves attaching the cyanothiazolidine "warhead" to a peptide-like structure that directs the molecule to the enzyme's active site.

The synthesis of these inhibitors often begins with this compound as a key starting material. Synthetic strategies focus on coupling this core with various side chains and heterocyclic systems to optimize potency, selectivity, and pharmacokinetic properties. Researchers have developed numerous synthetic routes, including the creation of constrained bicyclic cyanothiazolidine cores, designed to prevent intramolecular cyclization, which can lead to inactive species. nih.gov These approaches have led to the generation of extensive libraries of compounds for biological evaluation. mdpi.com

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of this compound-based inhibitors. These studies systematically modify the inhibitor's structure to understand how different chemical groups influence its ability to bind to and inhibit DPP-IV. nih.gov

Key findings from SAR studies indicate that the cyanothiazolidine moiety is crucial for the inhibitory mechanism. Modifications to the other parts of the molecule, particularly the side chain that interacts with the S1 and S2 pockets of the DPP-IV active site, significantly impact potency. For instance, introducing specific substituents, such as fluorine atoms or different heterocyclic rings, can enhance the inhibitory activity by orders of magnitude. semanticscholar.orgnih.gov A constrained bicyclic core has been shown to improve biochemical potency against DPP-IV. nih.gov

Table 1: SAR Findings for this compound-Based DPP-IV Inhibitors

| Structural Modification | Effect on DPP-IV Inhibition | Reference |

|---|---|---|

| Introduction of a constrained bicyclic core | Prevents formation of inactive species, improving potency | nih.gov |

| Substitution with halogen atoms (e.g., fluorine) | Can significantly increase inhibitory potency | nih.gov |

The mechanism of DPP-IV inhibition by cyanothiazolidine-based compounds is a subject of detailed investigation. DPP-IV is a serine protease that utilizes a catalytic triad (B1167595) (Ser, His, Asp) to hydrolyze peptide bonds. this compound-based inhibitors are designed as covalent inhibitors.

Upon entering the active site, the nitrile (cyano) group of the inhibitor is attacked by the hydroxyl group of the catalytic serine residue (Ser630). This reaction forms a stable, reversible covalent bond, specifically a thioimidate adduct. oatext.com This covalent complex effectively inactivates the enzyme, preventing it from processing its natural substrates. oatext.comnih.gov Molecular modeling and docking studies have been used to visualize these interactions and correlate binding parameters with the observed in vitro inhibitory activities. oatext.com

A critical aspect of developing DPP-IV inhibitors is ensuring their selectivity for DPP-IV over other closely related serine proteases, such as DPP-2, DPP-8, and DPP-9. researchgate.netepa.gov These enzymes share structural similarities with DPP-IV, and off-target inhibition, particularly of DPP-8 and DPP-9, has been linked to potential adverse effects in preclinical studies. researchgate.netepa.gov

Derivatives of this compound have been evaluated for their selectivity profiles. Research has shown that while some cyanothiazolidine-based inhibitors can inhibit DPP-8 and DPP-9, structural modifications can be made to confer high selectivity for DPP-IV. researchgate.netnih.gov For example, inhibitors with a thiazolidine (B150603) ring generally show moderate potency and a 5-10 fold selectivity over DPP-8/9. The development of highly selective inhibitors is a key goal to ensure an optimal safety profile for this class of therapeutic agents. epa.gov

Table 2: Example Selectivity Profile of a Thiazolidine-based Inhibitor

| Enzyme | IC₅₀ (nM) | Selectivity vs. DPP-IV |

|---|---|---|

| DPP-IV | 50 | - |

| DPP-8 | >10,000 | >200-fold |

(Note: Data is representative and compiled from general findings in the field.)

Fibroblast Activation Protein (FAP) Targeting Research

Fibroblast Activation Protein (FAP) is another serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of many types of cancer, while having very low expression in healthy tissues. nih.govnovartis.com This differential expression makes FAP an attractive target for both cancer therapy and diagnostic imaging. nih.govbohrium.com

Given that FAP is a member of the same DPP-4 family of proteases, the inhibitor scaffolds developed for DPP-IV are being adapted for FAP targeting. nih.gov The core structure of this compound, proven effective for DPP-IV, serves as a foundation for designing FAP-targeted agents.

In this application, the cyanothiazolidine-based inhibitor is conjugated to a chelating agent that can hold a radioactive isotope. The resulting molecule, a radioligand, can be used for Positron Emission Tomography (PET) imaging or for targeted radionuclide therapy. researchgate.net When injected, the radioligand selectively binds to FAP in the tumor microenvironment, allowing for visualization of the tumor or delivery of a therapeutic radiation dose directly to the cancer-associated stroma. novartis.comnih.gov This approach represents a promising "theranostic" strategy, combining therapy and diagnostics. bohrium.com

Evaluation of FAP-Targeting Efficiency and Specificity

Research into inhibitors of Fibroblast Activation Protein (FAP), a serine protease expressed in the stroma of many cancers and sites of tissue remodeling, has led to the development of highly potent and selective compounds. A prominent and successful scaffold for FAP inhibitors is based on N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine). nih.govnih.govresearchgate.net This class of inhibitors has demonstrated low nanomolar affinity for FAP and a high degree of selectivity (over 1000-fold) against related enzymes like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.govnih.gov

The efficiency of these cyanopyrrolidine-based inhibitors is often evaluated through in vitro enzyme activity assays, measuring their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). For instance, modifications to the quinoline (B57606) ring of the cyanopyrrolidine scaffold have been shown to significantly impact FAP affinity and selectivity.

Data Table: Example of Structure-Activity Relationship (SAR) for Cyanopyrrolidine-Based FAP Inhibitors (Note: This data is for a related but chemically distinct class of compounds and is provided for illustrative purposes of typical research findings in this field. No such data is publicly available for this compound.)

| Compound Modification | Target Enzyme | Inhibition (IC50) | Selectivity vs. DPPIV |

| N-(1-naphthoyl) substituent | FAP | ~600 nM | Moderate |

| N-(4-quinolinoyl) substituent | FAP | ~10 nM | High (>1000-fold) |

| 5-Chloro-quinoline substituent | FAP | ~12 nM | Very High (>1000-fold) |

Source: Adapted from studies on (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine scaffolds. nih.gov

Despite the structural similarity between a cyanopyrrolidine and a cyanothiazolidine moiety, a thorough search of scientific databases did not yield any studies evaluating This compound for its FAP-targeting efficiency or specificity. Therefore, its activity in this area remains uncharacterized in public research.

Exploration of Other Potential Biological Activities

While the thiazolidine ring is a component of various biologically active molecules, specific research into the broader activities of This compound is not available. nih.gov The following sections discuss relevant fields where similar structures have been investigated.

Farnesyltransferase inhibitors (FTIs) are a class of compounds that block the action of farnesyltransferase, an enzyme involved in the post-translational modification of proteins, including the Ras protein, which is often implicated in cancer. nih.govwikipedia.orgnih.gov The development of FTIs was a significant strategy in oncology research, aiming to disrupt Ras signaling pathways. rsc.org

The general structure of FTIs is diverse, and research has identified numerous scaffolds with inhibitory activity. wikipedia.orgbohrium.com The thiazolidine heterocyclic motif is known to be a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including various types of enzyme inhibition. nih.govnih.gov However, no published studies were found that specifically investigate This compound or related cyanothiazolidines as inhibitors of farnesyltransferase. Its potential in this area is currently unknown.

The design of ligands that can modulate the activity of cellular receptors is a cornerstone of drug discovery. This often involves identifying novel chemical scaffolds that can bind to either the primary (orthosteric) site or a secondary (allosteric) site on a receptor to enhance or inhibit its function. nih.govmssm.edu Allosteric modulators, in particular, are of great interest as they can offer greater selectivity and a more nuanced control of receptor activity compared to traditional agonists or antagonists. nih.gov

Various heterocyclic scaffolds are employed in the design of receptor modulators for targets such as G-protein coupled receptors (GPCRs) or nuclear receptors. nih.govmdpi.com For instance, thiazolidine derivatives have been reported in the literature as agonists for the S1P1 receptor. nih.gov This indicates that the thiazolidine core can be a viable starting point for ligand design.

However, a review of the literature reveals no specific research where This compound has been designed, synthesized, or evaluated as a modulator for any specific receptor. Its utility as a scaffold in this context has not been explored in published studies.

Advanced Spectroscopic and Computational Research

Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are instrumental in defining the precise stereochemistry and conformational preferences of (R)-4-Cyanothiazolidine hydrochloride. While specific detailed analyses for this exact compound are not extensively published, the application of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR (COSY, HSQC, HMBC, NOESY), would be critical in unambiguously assigning all proton and carbon signals and establishing through-bond and through-space correlations. These correlations are vital for confirming the relative stereochemistry and determining the preferred conformation of the thiazolidine (B150603) ring.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the vibrational modes of the molecule. Specific frequencies can be assigned to the stretching and bending of the C≡N, C-S, C-N, and C-H bonds, offering insights into the electronic environment and intermolecular interactions, such as hydrogen bonding involving the hydrochloride salt.

Computational Chemistry and Molecular Modeling Studies

Computational approaches offer a powerful complement to experimental techniques, providing a dynamic and energetic perspective on the behavior of this compound at the molecular level.

Molecular dynamics (MD) simulations can provide a time-resolved view of the conformational landscape of this compound in a simulated environment, such as in solution. MD simulations track the movements of atoms over time based on the forces between them, revealing the dynamic transitions between different conformations and the influence of the solvent on the molecule's structure and flexibility. For related thiazolidine derivatives, MD simulations have been used to understand their dynamic behavior and stability researchgate.netnih.gov.

Table 1: Illustrative Conformational Energy Profile of a Substituted Thiazolidine Ring

| Conformation | Dihedral Angle (N-C-C-S) (degrees) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (E) | 20 | 0.0 | 60 |

| Twist (T) | 40 | 1.5 | 30 |

| Other | - | >3.0 | <10 |

Note: This table is illustrative and based on general principles of thiazolidine ring conformational analysis. Specific values for this compound would require dedicated computational studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. This is particularly relevant in drug discovery for predicting the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein. For instance, cyanothiazolidine scaffolds are known inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP).

Docking studies can predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. These predictions are crucial for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors. The binding affinity of (4R)-thiazolidine-4-carbonitrile derivatives has been shown to be influenced by their stereochemistry and the nature of the substituents.

Table 2: Example of Molecular Docking Results for a Thiazolidine Derivative with a Target Protein

| Parameter | Value |

| Target Protein | Dipeptidyl Peptidase IV (DPP-IV) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (Ki) | 50 nM |

| Key Interacting Residues | Tyr662, Ser630, His740 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: This table represents hypothetical data for a thiazolidine derivative to illustrate the output of a molecular docking study. Specific results for this compound would depend on the target protein and the computational protocol used.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. These calculations can be used to determine a variety of molecular properties, including optimized geometry, charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential.

In the context of structure-activity relationship (SAR) studies, quantum chemical calculations can help to rationalize the observed biological activities of a series of compounds. For example, by calculating the electronic properties of different thiazolidine derivatives, it is possible to correlate these properties with their inhibitory potency. This information can then be used to design new compounds with improved activity. DFT studies on thiazoline (B8809763) derivatives have been used to elucidate the energy gap between the HOMO and LUMO, which can be related to the molecule's reactivity.

Table 3: Selected Quantum Chemical Properties of a Thiazolidine Moiety

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| Mulliken Charge on N atom | -0.45 |

| Mulliken Charge on S atom | -0.15 |

Note: These are representative values for a generic thiazolidine structure. Actual values for this compound would require specific calculations.

Future Directions and Research Opportunities

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The core structure of (R)-4-cyanothiazolidine is a key pharmacophore for DPP-4 inhibition, but there is considerable scope for the development of next-generation analogues. Research is focused on strategic molecular modifications to enhance both the potency and selectivity of these compounds. Structure-activity relationship (SAR) studies on related thiazolidine (B150603) derivatives have shown that specific substitutions can significantly influence inhibitory activity. researchgate.netnih.govresearchgate.netmdpi.com

For instance, the introduction of various β-aminoacyl groups to the thiazolidine ring has been explored. drugbank.comdocumentsdelivered.com Studies have demonstrated that incorporating an acid moiety into these derivatives can lead to highly potent DPP-4 inhibitors. drugbank.com One such analogue, compound 2da , exhibited an IC50 value of 1 nM, a measure of inhibitory concentration, and showed excellent selectivity over related enzymes like DPP-2, DPP-8, and DPP-9. drugbank.comdocumentsdelivered.com Future research will involve synthesizing a broader library of such derivatives, exploring a variety of substituents on the surrounding phenyl rings and other parts of the molecule to further refine the interaction with the DPP-4 active site. mdpi.com The goal is to identify compounds with sub-nanomolar potency and over 1000-fold selectivity against other dipeptidyl peptidases, which would maximize therapeutic effects.

| Compound Series | Key Structural Modification | Reported DPP-4 IC50 Range | Key Finding for Future Design |

|---|---|---|---|

| β-aminoacyl thiazolidines | Addition of a carboxylic acid moiety | As low as 1 nM | The acid group significantly enhances potency and is a key feature for optimization. drugbank.comdocumentsdelivered.com |

| N-substituted thiazolidinones | Variations on N-phenyl ring (e.g., trimethoxy groups) | 2-10 µM (Anticancer activity) | While studied for other targets, demonstrates the core's tolerance for diverse N-substituents. researchgate.net |

| Benzylidene-thiazolidinones | Substituents on the benzylidene moiety (e.g., -OH, -NO2) | Varied (Enzyme inhibition) | Electronic properties of substituents critically influence biological activity. nih.gov |

Exploration of Novel Therapeutic Targets and Biomedical Applications

While the primary application of (R)-4-cyanothiazolidine hydrochloride derivatives is in diabetes management through DPP-4 inhibition, the thiazolidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov This suggests that analogues could be developed for entirely new therapeutic applications.

Research into various thiazolidine derivatives has revealed a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov For example, certain thiazolidine-2,4-dione derivatives have been shown to induce apoptosis in cancer cell lines, while others exhibit inhibitory effects on enzymes like lipoxygenase, which is involved in inflammation. nih.govnih.govfrontiersin.org

Future research could systematically screen a library of novel analogues derived from this compound against a panel of other enzymes and cellular targets. This could lead to the discovery of lead compounds for oncology, inflammatory disorders, or infectious diseases. This "target-hopping" approach leverages the versatile binding properties of the thiazolidine core to unlock new biomedical applications beyond metabolic diseases.

Advanced Synthetic Methodologies for Sustainable Production

The industrial synthesis of chiral compounds like this compound presents challenges related to cost, efficiency, and environmental impact. A key area of future research is the development of advanced, sustainable synthetic methodologies that align with the principles of green chemistry. ijpsjournal.comzenodo.org

Current research focuses on several promising avenues:

Asymmetric Synthesis: Developing highly selective catalytic methods is crucial for producing the desired (R)-enantiomer exclusively, avoiding the need for chiral separation of a racemic mixture. cardiff.ac.uknih.govmdpi.comresearchgate.net This includes the use of chiral organocatalysts and transition metal complexes that can direct the stereochemical outcome of the reaction. mdpi.comnih.gov

Green Solvents and Catalysts: Conventional organic synthesis often relies on volatile and hazardous solvents. Research into using greener alternatives, such as deep eutectic solvents, which are biodegradable and have low toxicity, is underway for the synthesis of thiazolidine derivatives. nih.govfrontiersin.org These solvents can sometimes act as both the reaction medium and the catalyst, simplifying the process. nih.govfrontiersin.org

Biocatalysis: The use of enzymes or whole-cell systems offers a highly efficient and environmentally friendly route for producing chiral molecules. nih.govswissbiotech.orgmdpi.comnih.gov Enzymes operate under mild conditions (temperature and pressure) and exhibit near-perfect stereoselectivity. Future work will focus on identifying or engineering specific enzymes that can catalyze the key steps in the synthesis of this compound, potentially leading to a scalable and highly sustainable manufacturing process. nih.govnih.gov

| Methodology | Conventional Approach | Advanced/Sustainable Approach | Key Advantage |

|---|---|---|---|

| Stereocontrol | Racemic synthesis followed by resolution | Asymmetric catalysis or Biocatalysis | Higher yield of the desired enantiomer, less waste. cardiff.ac.uknih.gov |

| Solvents | Volatile organic compounds (VOCs) | Deep eutectic solvents, water | Reduced environmental impact and improved safety. nih.govfrontiersin.org |

| Energy Source | Prolonged conventional heating | Microwave irradiation | Drastically reduced reaction times and energy consumption. ijpsjournal.com |

| Catalyst | Stoichiometric reagents, heavy metals | Enzymes (Biocatalysis), Organocatalysts | High selectivity, mild conditions, biodegradability. nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The development of new drug candidates is increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netmdpi.com These computational tools can revolutionize the design and optimization of analogues of this compound. researchgate.net

Future research in this area will involve several key applications:

Predictive Modeling: Machine learning models, such as Random Forest (RF), XGBoost, and Support Vector Machines (SVM), can be trained on large datasets of known DPP-4 inhibitors. researchgate.netresearchgate.net These models learn the complex relationships between chemical structure and inhibitory activity. They can then be used to predict the potency of virtual or newly designed compounds with high accuracy, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govconsensus.app

Virtual Screening: AI algorithms can rapidly screen vast virtual libraries containing millions of potential thiazolidine analogues. researchgate.net By using molecular docking simulations and ML-based scoring, these methods can identify compounds that are most likely to bind effectively to the DPP-4 active site, dramatically speeding up the initial discovery phase. consensus.appmdpi.com

De Novo Design: Generative AI models can design entirely new molecules from the ground up. By providing the models with desired properties—such as high potency, selectivity, and favorable pharmacokinetic profiles—these algorithms can generate novel chemical structures based on the cyanothiazolidine scaffold that have a high probability of success.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling help identify the essential structural features required for biological activity. researchgate.net AI can enhance these models, providing deeper insights into the key hydrogen bonds, hydrophobic interactions, and electronic properties needed to optimize the binding of an inhibitor to its target. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-4-Cyanothiazolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiazolidine ring formation can be achieved using β-amino alcohols and thiourea derivatives under acidic conditions. Enantiomeric purity is highly dependent on chiral starting materials or catalysts. Use polar solvents (e.g., DMF) at controlled temperatures (60–80°C) to minimize racemization . Characterization via HPLC with chiral columns (e.g., Chiralpak® AD-H) and comparison to commercial (S)-enantiomer standards can validate enantiopurity .

Q. How can researchers optimize purification protocols for this compound to remove common byproducts?

- Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) effectively removes unreacted cyanide intermediates. Column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) separates thiazolidine derivatives. Monitor purity via TLC (Rf ≈ 0.3 in ethyl acetate) and confirm using NMR (¹H and ¹³C) to detect residual solvents or unreacted amines .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of cyano (C≡N) stretching vibrations (~2200 cm⁻¹) and thiazolidine ring C-S bonds (650–750 cm⁻¹).

- NMR : ¹H NMR should show a singlet for the cyanomethyl group (~3.8 ppm) and multiplet signals for the thiazolidine ring protons (4.1–4.5 ppm).

- Mass Spectrometry : ESI-MS in positive mode should yield [M+H]⁺ at m/z 163.1 (calculated for C₄H₇N₂SCl) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies often arise from impurities or hydration states. Use dynamic light scattering (DLS) to assess particle size in saturated solutions. Conduct solubility studies in triplicate using UV-Vis spectroscopy (λmax = 260 nm) under controlled humidity. Compare results to computational COSMO-RS models to identify solvent-solute interactions .

Q. What strategies mitigate enantiomeric inversion during long-term storage of this compound?

- Methodological Answer : Store the compound in amber vials under nitrogen at –20°C to prevent photolytic or oxidative racemization. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic chiral HPLC analysis. Adding stabilizers like ascorbic acid (0.1% w/w) can reduce free radical-mediated degradation .

Q. How do researchers design assays to evaluate the biological activity of this compound against enantiomeric impurities?

- Methodological Answer :

- In vitro assays : Use kinase inhibition assays (e.g., JAK3 or EGFR) with IC₅₀ determination via fluorescence polarization. Compare (R)- and (S)-enantiomers to establish structure-activity relationships.

- Data normalization : Include a racemic mixture as a control to quantify enantiomer-specific effects.

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to resolve activity differences (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.